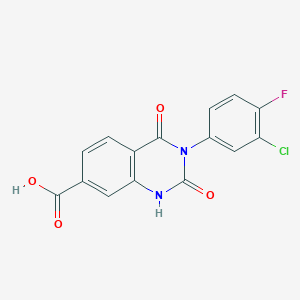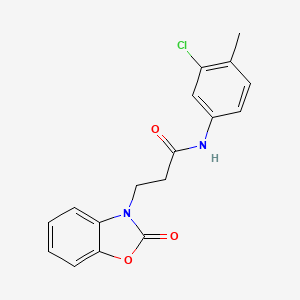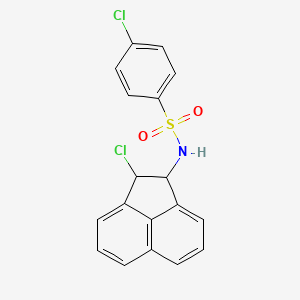![molecular formula C17H13BrN2O2 B6576453 (2Z)-6-bromo-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide CAS No. 313669-77-1](/img/structure/B6576453.png)
(2Z)-6-bromo-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-6-bromo-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-6-bromo-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide typically involves the condensation of 6-bromo-2H-chromene-3-carboxylic acid with 4-methylphenylamine under specific reaction conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the imine bond. The reaction mixture is then heated to reflux, and the product is isolated through crystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. Additionally, the use of automated systems for purification and isolation can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2Z)-6-bromo-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted chromene derivatives with various functional groups.
Scientific Research Applications
(2Z)-6-bromo-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (2Z)-6-bromo-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, it may interact with receptors involved in inflammatory responses, contributing to its anti-inflammatory properties.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-6-bromo-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide
- (2Z)-6-chloro-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide
- (2Z)-6-bromo-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxylic acid
Uniqueness
(2Z)-6-bromo-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide is unique due to the presence of the bromine atom and the specific imine linkage with the 4-methylphenyl group. This structural feature imparts distinct chemical and biological properties to the compound, making it a valuable molecule for various research applications. The bromine atom, in particular, enhances the compound’s reactivity and allows for further functionalization through substitution reactions.
Properties
IUPAC Name |
6-bromo-2-(4-methylphenyl)iminochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O2/c1-10-2-5-13(6-3-10)20-17-14(16(19)21)9-11-8-12(18)4-7-15(11)22-17/h2-9H,1H3,(H2,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCIAFBMRDFVWBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2C(=CC3=C(O2)C=CC(=C3)Br)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![9,9-dimethyl-8,12-dioxa-4,6-diazatetracyclo[8.8.0.02,7.013,18]octadeca-2(7),13,15,17-tetraene-3,5-dione](/img/structure/B6576370.png)

![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-benzylpiperidin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B6576375.png)
![2-bromo-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B6576380.png)
![1-(4-chlorobenzenesulfonyl)-3-[(oxolan-2-yl)methyl]-1H,2H,3H-imidazo[4,5-b]quinoxaline](/img/structure/B6576381.png)
![3-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B6576391.png)

![N-cyclohexyl-2-[(4-{[(oxolan-2-yl)methyl]amino}quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B6576394.png)
![N-[(3-chloro-4-fluorophenyl)methyl]-5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6576402.png)
![Methanone, [4-(3-methoxyphenyl)-1-piperazinyl][6-(1H-1,2,4-triazol-1-yl)-3-pyridazinyl]-](/img/structure/B6576417.png)
![3-methoxy-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzamide](/img/structure/B6576420.png)


![2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-cyclohexylacetamide](/img/structure/B6576452.png)
